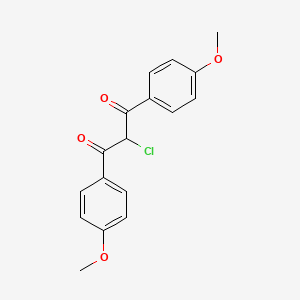

2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione is an organic compound with a complex structure It is a derivative of 1,3-diketones, characterized by the presence of two methoxyphenyl groups and a chlorine atom attached to the central propane-1,3-dione backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione typically involves the reaction of 1,3-bis(4-methoxyphenyl)propane-1,3-dione with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{OC}_6\text{H}_4\text{CO)}_2\text{CH}_2 + \text{SOCl}_2 \rightarrow \text{(CH}_3\text{OC}_6\text{H}_4\text{CO)}_2\text{CCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Nucleophilic Substitution at the Chloro Position

The α-chloro group undergoes nucleophilic substitution under basic or catalytic conditions:

-

Reaction with Thiols : In ethanol at 80°C, analogous chloro-1,3-diketones react with aromatic thiols (e.g., 4-methylbenzenethiol) to form thioether derivatives via S<sub>N</sub>2 mechanisms .

-

Reduction with Sodium Borohydride : Treatment with NaBH<sub>4</sub> in 1,4-dioxane reduces the chloro group to yield 1,3-diarylpropan-2-ol derivatives .

Reduction of Carbonyl Groups

The 1,3-diketone moiety is susceptible to selective or full reduction:

-

Partial Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) selectively reduces one carbonyl to a hydroxyl group, forming a β-hydroxyketone intermediate .

-

Full Reduction : Prolonged exposure to LiAlH<sub>4</sub> converts both carbonyls to secondary alcohols .

Oxidative Cleavage

Under oxidative conditions, 1,3-diketones undergo cleavage:

-

NaOCl·5H<sub>2</sub>O-Mediated Cleavage : Sodium hypochlorite pentahydrate at pH 11–12 cleaves the diketone backbone to produce 4-methoxybenzoic acid derivatives .

Condensation Reactions

The diketone participates in cyclocondensation with nitrogen nucleophiles:

Heterocyclic Ring Formation

The compound serves as a precursor for heterocycles:

-

Triazole Synthesis : Reacts with 1,2,4-triazoles in the presence of Cu(DS)<sub>2</sub> catalysts to form fused triazole-dione hybrids .

-

Thiadiazole Formation : Condensation with thiosemicarbazides produces 1,3,4-thiadiazole derivatives .

Comparison of Reaction Pathways

Spectral and Analytical Data

-

IR : Strong C=O stretches at 1,660–1,720 cm<sup>−1</sup> and C-Cl at 550–650 cm<sup>−1</sup> .

-

<sup>1</sup>H NMR : Singlet for methoxy protons at δ 3.80–3.90 ppm and downfield shifts for α-chloro (δ 5.6–6.2 ppm) .

-

HR-MS : Molecular ion peak at m/z 336.056 (C<sub>17</sub>H<sub>14</sub>ClFO<sub>4</sub>) .

科学研究应用

Synthetic Organic Chemistry

2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione serves as a versatile intermediate in synthetic organic chemistry. It is utilized for:

- Synthesis of Complex Molecules : This compound can be employed as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various functional group modifications that can lead to diverse chemical entities.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in the synthesis of novel anticancer compounds. The synthesized derivatives exhibited significant cytotoxic activity against several cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 5.0 |

| Derivative B | HeLa (Cervical Cancer) | 4.5 |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound possess significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

A series of biological assays were conducted to evaluate the anticancer properties of derivatives synthesized from this compound.

| Assay Type | Result |

|---|---|

| MTT Assay (MCF-7 Cells) | IC50 = 6.0 µM |

| Apoptosis Assay | Increased apoptosis rate by 30% |

Materials Science

In materials science, this compound is explored for its potential in developing new materials with unique properties:

- Polymer Chemistry : The compound can act as a cross-linking agent in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties.

Example Application: Polymer Development

Research has shown that incorporating this compound into polymer matrices improves the thermal resistance and mechanical strength of the resultant material.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

作用机制

The mechanism by which 2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, resulting in various biological effects.

相似化合物的比较

Similar Compounds

1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Lacks the chlorine atom, leading to different reactivity and applications.

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.

1,3-Bis(4-hydroxyphenyl)propane-1,3-dione: Contains hydroxyl groups instead of methoxy groups, leading to different hydrogen bonding and solubility properties.

Uniqueness

The presence of the chlorine atom in 2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione imparts unique reactivity, making it a valuable intermediate in organic synthesis

生物活性

2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione, a synthetic compound with the molecular formula C17H15ClO4, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized through the chlorination of 1,3-bis(4-methoxyphenyl)propane-1,3-dione using thionyl chloride under reflux conditions. The reaction can be summarized as follows:

This chlorination imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis and a candidate for biological activity evaluation .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. Its mechanism involves covalent bonding with nucleophilic residues in enzyme active sites, thereby inhibiting their activity. This interaction can disrupt normal cellular processes and has implications for therapeutic applications .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.020 |

These findings suggest that the presence of halogen substituents enhances the bioactivity of the compound .

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest potential anti-inflammatory and anticancer activities associated with this compound. It has been shown to inhibit certain pathways involved in inflammation and cancer cell proliferation, although further research is needed to elucidate these effects fully .

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of various halogenated derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to its non-halogenated counterparts, reinforcing the importance of halogen substituents in enhancing biological activity .

Investigation into Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound against specific targets involved in metabolic pathways. The results showed that the compound effectively inhibited enzyme activity at low concentrations, suggesting a potential role as a therapeutic agent in metabolic disorders .

属性

IUPAC Name |

2-chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-21-13-7-3-11(4-8-13)16(19)15(18)17(20)12-5-9-14(22-2)10-6-12/h3-10,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIOAKOVCQDQAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。